molecular formula C19H26F2N2O4 B2516147 Tert-butyl 3-((benzyloxycarbonylamino)methyl)-4,4-difluoropiperidine-1-carboxylate CAS No. 1881321-39-6

Tert-butyl 3-((benzyloxycarbonylamino)methyl)-4,4-difluoropiperidine-1-carboxylate

Cat. No. B2516147
CAS RN: 1881321-39-6
M. Wt: 384.424
InChI Key: AYPFRNSJUQMLMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Tert-butyl 3-((benzyloxy carbonylamino)methyl)-4,4-difluoropiperidine-1-carboxylate” is a chemical compound. It is a derivative of piperidine, which is a six-membered ring with one nitrogen atom . The compound has a molecular weight of 320.39 .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom. It also contains a benzyloxy carbonyl group and a tert-butyl group . The exact 3D structure is not available in the retrieved sources.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 320.39 . Other physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound can be used in Suzuki–Miyaura (SM) coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis of Dipeptides

The compound can be used in the synthesis of dipeptides. A series of room-temperature ionic liquids derived from commercially available tert-butyl oxycarbonyl-protected amino acids (Boc-AAILs) were prepared and used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

Reactivity Pattern Elicitation

The tert-butyl group in the compound can be used to highlight unique reactivity patterns. The crowded tert-butyl group elicits a unique reactivity pattern, which is highlighted by summarising characteristic applications .

Amino Protection Reaction

The compound can be used in amino protection reactions. For example, 1H-pyrazole-4-carboxylic acid ethyl ester was used as a raw material to perform the amino protection reaction .

Synthesis of Boron Reagents

The compound can be used in the synthesis of boron reagents for Suzuki–Miyaura coupling . A variety of such reagents have been developed for the process, with properties that have been tailored for application under specific SM coupling conditions .

Synthesis of Organotrifluoroborate Salts

The compound can be used in the synthesis of organotrifluoroborate salts. These salts have been studied for their reactivity in Suzuki–Miyaura couplings .

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in the synthesis of peptides , suggesting that its targets could be specific amino acids or proteins within biochemical pathways.

Mode of Action

Compounds with similar structures are often used in organic synthesis, particularly in the formation of peptide bonds . This suggests that this compound may interact with its targets by forming or breaking bonds, leading to changes in the structure or function of the target molecules.

Biochemical Pathways

Given its potential role in peptide synthesis , it could be involved in protein synthesis and degradation pathways. The downstream effects of these pathways could include changes in cellular function and responses to environmental stimuli.

Result of Action

Based on its potential role in peptide synthesis , it could influence the structure and function of proteins within cells, leading to changes in cellular processes and responses.

Action Environment

The action, efficacy, and stability of Tert-butyl 3-((benzyloxycarbonylamino)methyl)-4,4-difluoropiperidine-1-carboxylate can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the compound’s reactivity and stability . Additionally, the compound’s action can be influenced by the specific cellular environment in which it is present, including the presence of specific enzymes, cofactors, and other cellular components .

properties

IUPAC Name

tert-butyl 4,4-difluoro-3-(phenylmethoxycarbonylaminomethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26F2N2O4/c1-18(2,3)27-17(25)23-10-9-19(20,21)15(12-23)11-22-16(24)26-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPFRNSJUQMLMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)CNC(=O)OCC2=CC=CC=C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-((benzyloxycarbonylamino)methyl)-4,4-difluoropiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.